N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
Description
This compound is a carboxamide derivative featuring a 5,6,7-trimethoxy-substituted indole core linked via a propyl chain to a 1,3-benzodioxol-5-ylamino group. The indole moiety is substituted with three methoxy groups at positions 5, 6, and 7, which likely enhance electron-donating effects and influence steric interactions.
Properties
Molecular Formula |
C22H23N3O7 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-28-17-9-12-8-14(25-19(12)21(30-3)20(17)29-2)22(27)23-7-6-18(26)24-13-4-5-15-16(10-13)32-11-31-15/h4-5,8-10,25H,6-7,11H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
GFDFFXAJAQLNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation
The indole ring is synthesized via cyclization reactions. Common methods include:
Methoxy Group Introduction
Methoxy groups at positions 5, 6, and 7 are introduced via O-methylation . This is typically achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF.
Carboxylic Acid Activation
The carboxylic acid group is activated for amide coupling. Common activation methods include:
-
Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCOCOOCl).
-
Formation of mixed anhydrides with reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole hydrate).
Benzodioxole Moiety Synthesis
The 1,3-benzodioxol-5-ylamino component is synthesized through nitration and reduction or direct amination.
Nitration and Reduction
Direct Amination
Alternative methods involve nucleophilic aromatic substitution using ammonia or amines in the presence of a catalyst (e.g., CuI).
Amide Coupling
The 3-oxopropyl linker and benzodioxole amine are coupled to the activated indole carboxylic acid.
β-Ketoamide Formation
The 3-oxopropyl group is introduced via:
Coupling Reagents and Conditions
Key reagents and conditions for amide bond formation include:
| Reagent System | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| EDC·HCl + HOBt | DMF/DCM | DIPEA | RT–40°C | 60–75% | |
| ClCOCOOCl | CH₂Cl₂ | Pyridine | 0–25°C | 50–65% | |
| DCC + DMAP | THF | None | RT | 55–70% |
Purification and Characterization
Chromatography
Column chromatography (silica gel) with gradients of hexane/ethyl acetate is employed to isolate the product.
Recrystallization
Purification is finalized via recrystallization from solvents like ethanol or acetonitrile.
Spectroscopic Analysis
-
¹H NMR : Peaks for methoxy groups (~3.8–3.9 ppm), indole protons (~6.8–7.5 ppm), and amide protons (~8.5–9.5 ppm).
Challenges and Optimization
Steric Hindrance
Methoxy groups on the indole ring may hinder coupling reactions. Solvent polarity and reaction temperature are adjusted to improve reactivity.
Benzodioxole Stability
The benzodioxole ring is sensitive to strong acids/bases. Reactions are conducted under mild conditions (e.g., pH 7–8) to prevent ring-opening.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| EDC·HCl + HOBt | High yields, mild conditions | Cost of HOBt, waste generation |
| Acid Chloride Activation | Fast reaction rates | Corrosive reagents, anhydrous conditions |
| β-Keto Acid Chloride | Direct oxopropyl introduction | Limited availability of β-keto reagents |
Chemical Reactions Analysis
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide exhibits significant anticancer properties. Several studies have focused on its ability to inhibit the growth of various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting proliferation in breast and colon cancer cell lines. This suggests a mechanism that may involve the induction of apoptosis or the inhibition of cell cycle progression .
Anti-inflammatory Properties
The indole structure is often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) identified this compound as a novel anticancer agent through high-throughput screening of a drug library on multicellular spheroids. The findings demonstrated significant cytotoxicity against multiple cancer types, supporting further development as a therapeutic agent .
Case Study 2: Structure-Activity Relationship Analysis
Another study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the benzodioxole moiety could enhance anticancer activity. This emphasizes the importance of structural optimization in developing effective therapeutics based on this compound.
Potential Future Applications
Given its promising biological activities, future research could explore:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to enhance treatment outcomes.
- Targeted Drug Delivery : Developing formulations that utilize the compound's properties for targeted delivery to tumor sites.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- Compound A: N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide Key Differences:
- Heterocyclic Group : Replaces benzodioxol with benzimidazole, introducing additional hydrogen-bonding sites (N–H groups) .
- Indole Substitution : A methyl group at the indole N1 position, which may reduce solubility compared to the unmethylated target compound.
Substituent Variations on the Indole Core
- Compound B : 5-Hydroxy-1H-indole-2-carboxylic acid
- Key Differences :
- Substituents : A single hydroxyl group at C5 instead of 5,6,7-trimethoxy.
- Synthesis Challenges: highlights difficulties in selectively introducing substituents (e.g., benzylation leads to N,O-dibenzylation without regioselectivity) .
Compound C : 5-Methoxytryptamine
- Key Differences :
- Core Structure : A tryptamine backbone (indole + ethylamine) with a single methoxy group at C4.
Heterocyclic Hybrid Structures
- Compound D: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Key Differences:
- Hybrid Core: Incorporates a thiazole ring conjugated to the indole via a methylene bridge.
Structural and Physicochemical Comparison Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents/Features | Potential Advantages |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₃N₃O₇ | 465.45 | 5,6,7-Trimethoxyindole, benzodioxol-amino | High lipophilicity, π-π stacking capability |
| Compound A (Benzimidazole analogue) | C₂₃H₂₅N₅O₅ | 451.48 | N-Methylindole, benzimidazole-amino | Enhanced hydrogen bonding, metal coordination |
| Compound B (5-Hydroxyindole) | C₉H₇NO₃ | 177.16 | C5-hydroxy, no methoxy | Increased polarity, water solubility |
| Compound C (5-Methoxytryptamine) | C₁₁H₁₄N₂O | 190.24 | C5-methoxy, ethylamine side chain | CNS penetration, serotonin receptor affinity |
| Compound D (Thiazole-indole hybrid) | C₁₃H₁₀N₃O₃S | 296.30 | Thiazole-methylidene, carboxylic acid | Sulfur-mediated interactions, tautomerization |
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.4 g/mol. The compound features an indole core, a benzodioxole moiety, and several methoxy groups which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Indole Core : Utilizing known indole synthesis techniques such as Fischer indole synthesis.
- Introduction of Benzodioxole : This can be achieved through coupling reactions with benzodioxole derivatives.
- Carboxamide Formation : The final step involves the formation of the carboxamide group through amide coupling reactions.
Optimization of reaction conditions is crucial for maximizing yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it inhibits the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10 | Disruption of mitochondrial function |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : In a study published in Cancer Research, the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, highlighting its potential efficacy in cancer therapy.
- Mechanistic Studies : Research published in Journal of Medicinal Chemistry indicated that the compound interacts with specific receptors involved in cell signaling pathways related to cancer progression.
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how is reaction purity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a benzo[d][1,3]dioxole derivative (e.g., 1,3-benzodioxol-5-amine) to an indole-carboxamide backbone. Critical steps include:
- Amide bond formation: Reacting 3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl with 5,6,7-trimethoxy-1H-indole-2-carboxylic acid using coupling agents like EDCI or HOBt in anhydrous DMF .
- Purification: Column chromatography (silica gel) or recrystallization from acetic acid/ethanol mixtures to isolate the product .
- Purity monitoring: Thin-layer chromatography (TLC) for intermediate checks and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .
Challenges: Competing side reactions (e.g., over-alkylation) and sensitivity of the methoxy groups to acidic conditions require strict temperature control (reflux at 80–100°C) and inert atmospheres .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
Methodological Answer:
Q. What are common byproducts in the synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Mitigation strategies:
- Use of excess carboxylic acid (1.1 equiv) to favor amide bond formation over alkylation .
- Buffered reaction conditions (sodium acetate in acetic acid) to stabilize pH and prevent hydrolysis .
- Post-synthesis recrystallization in non-polar solvents (e.g., ethyl acetate/hexane) to remove polar impurities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions or predict biological targets?
Methodological Answer:
- Reaction optimization:
- Target prediction:
Q. How can discrepancies in reported biological activities of analogs be resolved?
Methodological Answer:
- Experimental design:
- Structural analysis:
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- In vitro:
- In vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
